N-Carbamoylmaleimide

Description

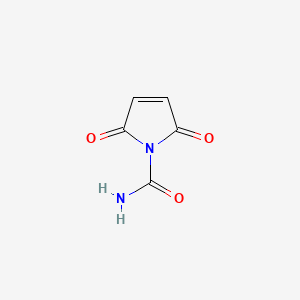

Structure

3D Structure

Properties

IUPAC Name |

2,5-dioxopyrrole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c6-5(10)7-3(8)1-2-4(7)9/h1-2H,(H2,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPFHEFZJPVCCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187096 | |

| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3345-50-4 | |

| Record name | 2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3345-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Carbamylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003345504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3345-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524923 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3345-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3345-50-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Carbamoylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-1-carboxamide, 2,5-dihydro-2,5-dioxo- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-CARBAMYLMALEIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FBC8KJ3Q8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Purification of N-Carbamoylmaleimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Carbamoylmaleimide in Modern Drug Development

This compound stands as a pivotal building block in the landscape of contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive maleimide moiety and a hydrogen-bonding carbamoyl group, renders it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds and bioconjugates. The maleimide ring is a well-known Michael acceptor, readily undergoing conjugation with thiols, a reaction frequently exploited in the targeted delivery of therapeutics.[1][2][3][4] The carbamoyl group, on the other hand, can participate in various hydrogen bonding interactions, influencing the solubility, stability, and biological activity of the final molecule. This guide provides an in-depth exploration of the synthesis and purification of this compound, offering field-proven insights and detailed protocols to empower researchers in their scientific endeavors.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step process, commencing with the formation of an N-carbamylamic acid intermediate, followed by a cyclodehydration to yield the target maleimide. This strategy ensures high yields and minimizes the formation of side products.

Step 1: Synthesis of N-Carbamylmaleamic Acid

The initial and critical step in the synthesis of this compound is the preparation of its amic acid precursor, N-Carbamylmaleamic acid. This is achieved through the reaction of maleic anhydride with urea in a suitable solvent.[5] The choice of solvent is crucial to facilitate the reaction and allow for the crystallization of the product upon formation. Glacial acetic acid has been demonstrated to be an effective medium for this transformation.[5]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of urea acts as a nucleophile, attacking one of the carbonyl carbons of the maleic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding N-carbamylmaleamic acid.

Caption: Reaction mechanism for the formation of N-Carbamylmaleamic Acid.

Experimental Protocol: Synthesis of N-Carbamylmaleamic Acid

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) and urea (1.0 eq) in glacial acetic acid.[5]

-

Reaction Conditions: Heat the reaction mixture to 50°C with continuous stirring.[5]

-

Crystallization: Maintain the temperature for approximately 12 hours, during which the N-Carbamylmaleamic acid will begin to crystallize out of the solution.[5]

-

Isolation: After the reaction period, allow the mixture to cool to room temperature and then let it stand overnight to ensure complete crystallization.[5]

-

Filtration and Washing: Collect the white crystalline product by vacuum filtration. Wash the crystals with a small amount of cold glacial acetic acid to remove any unreacted starting materials.

-

Drying: Dry the purified N-Carbamylmaleamic acid in a vacuum oven at 50°C to a constant weight. A typical yield for this reaction is approximately 51%.[5]

Step 2: Cyclodehydration of N-Carbamylmaleamic Acid to this compound

The second step involves the cyclization of the N-Carbamylmaleamic acid intermediate to form the desired this compound. This is an intramolecular dehydration reaction, which can be achieved using various dehydrating agents or by azeotropic removal of water. A common and effective method involves the use of a dehydrating agent such as acetic anhydride with a catalyst like sodium acetate.[6]

Reaction Mechanism:

The cyclodehydration proceeds by the activation of the carboxylic acid group of the amic acid, followed by an intramolecular nucleophilic attack by the amide nitrogen, leading to the formation of the five-membered imide ring and the elimination of a water molecule.

Caption: Cyclodehydration of N-Carbamylmaleamic Acid to this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend the dried N-Carbamylmaleamic acid (1.0 eq) in acetic anhydride (used as both reagent and solvent).

-

Catalyst Addition: Add a catalytic amount of anhydrous sodium acetate.

-

Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the crude this compound and hydrolyze the excess acetic anhydride.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

-

Drying: Dry the crude product in a vacuum oven at a low temperature to avoid decomposition.

Part 2: Purification of this compound

The purification of this compound is a critical step to ensure its suitability for subsequent applications. Due to the presence of the polar carbamoyl group, the compound exhibits moderate to high polarity, which dictates the choice of purification technique.

Purification Strategies

Two primary methods are recommended for the purification of this compound: recrystallization and column chromatography. The choice between these methods will depend on the nature and quantity of the impurities present.

Caption: General workflow for the purification of this compound.

1. Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids, provided a suitable solvent system can be identified.[7][8][9][10] The ideal solvent will dissolve the this compound sparingly at room temperature but readily at an elevated temperature, while the impurities remain either insoluble or highly soluble at all temperatures.

Experimental Protocol: Recrystallization

-

Solvent Screening: Test a range of solvents (e.g., water, ethanol, ethyl acetate, and mixtures thereof) to find an appropriate system.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

-

Decoloration (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.[8]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

2. Column Chromatography

For mixtures containing impurities with polarities similar to the product, column chromatography is the preferred method of purification.[11][12][13][14] Given the polarity of this compound, a normal-phase silica gel column is typically employed.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.[14]

-

Mobile Phase Selection: Determine a suitable eluent system using TLC. A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol or ethanol) is often effective. For highly polar compounds, the addition of a small amount of a basic modifier like triethylamine or a polar modifier like acetic acid may be necessary to prevent streaking.[15]

-

Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | The proton NMR spectrum should show characteristic signals for the two equivalent protons on the maleimide double bond (typically a singlet in the range of 6.5-7.0 ppm) and the protons of the carbamoyl group (a broad singlet for the NH₂ protons).[16][17][18] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the imide (around 170 ppm), the olefinic carbons of the maleimide ring (around 134 ppm), and the carbonyl carbon of the carbamoyl group.[16][19][17][20] |

| FT-IR Spectroscopy | The infrared spectrum should display characteristic absorption bands for the imide C=O stretching (asymmetric and symmetric stretches, typically around 1770 and 1700 cm⁻¹, respectively), the N-H stretching of the carbamoyl group (around 3400-3200 cm⁻¹), and the C=C stretching of the maleimide ring (around 1600 cm⁻¹).[21][22][23][24] |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of this compound.[25][26][27][28][29] |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion

The synthesis and purification of this compound, while requiring careful execution, are achievable through well-established organic chemistry principles. The two-step synthesis via the amic acid intermediate provides a reliable route to this valuable building block. Subsequent purification by recrystallization or column chromatography, tailored to the specific impurity profile, is crucial for obtaining a high-purity product. The comprehensive analytical characterization outlined in this guide serves as a robust framework for verifying the successful synthesis and purity of this compound, thereby enabling its confident use in downstream applications in drug discovery and materials science.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. Maleimide - Wikipedia [en.wikipedia.org]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. US2717908A - Preparation of n-carbamylamic acids - Google Patents [patents.google.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 11. web.uvic.ca [web.uvic.ca]

- 12. m.youtube.com [m.youtube.com]

- 13. columbia.edu [columbia.edu]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. forskning.ruc.dk [forskning.ruc.dk]

- 17. mdpi.com [mdpi.com]

- 18. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 20. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 21. researchgate.net [researchgate.net]

- 22. spectroscopyonline.com [spectroscopyonline.com]

- 23. osti.gov [osti.gov]

- 24. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. | Sigma-Aldrich [sigmaaldrich.com]

- 25. Fast atom bombardment tandem mass spectrometric analysis of N-carbamoylamino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The use of 18O-exchange and base-catalyzed N-dealkylation with liquid chromatography/tandem mass spectrometry to identify carbinolamide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Electrospray ionization mass spectroscopic analysis of peptides modified with N-ethylmaleimide or iodoacetanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. NEGATIVE ION MASS SPECTROMETRY FOR THE ANALYSIS OF N-LINKED GLYCANS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Mass spectra of N-substituted cantharidinimides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Carbamoylmaleimide: An In-depth Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

N-Carbamoylmaleimide (NCM) is a versatile chemical entity that holds significant interest for researchers in organic synthesis, medicinal chemistry, and drug development. Its unique structural features, particularly the electrophilic maleimide ring coupled with a carbamoyl group, impart a distinct reactivity profile that can be harnessed for a variety of applications, from the synthesis of complex heterocyclic scaffolds to the development of targeted covalent inhibitors. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, offering insights into its behavior and practical guidance for its application in a research setting.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in chemical synthesis.

Structural and Molecular Information

This compound is characterized by a five-membered maleimide ring substituted with a carbamoyl group at the nitrogen atom. The IUPAC name for this compound is 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide.[1]

Table 1: Key Molecular and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂O₃ | [1][2] |

| Molecular Weight | 140.10 g/mol | [2] |

| CAS Number | 3345-50-4 | [1][2] |

| Appearance | White to cream crystals or powder | [1] |

| Melting Point | 157-160°C | [2] |

| InChI Key | BNPFHEFZJPVCCE-UHFFFAOYSA-N | [1] |

| SMILES | NC(=O)N1C(=O)C=CC1=O | [1] |

Solubility and Stability

Information regarding the specific solubility of this compound in various organic solvents is not extensively detailed in the provided search results. However, based on its polar nature, it is expected to have moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its stability is a critical consideration for storage and handling. Like many maleimide derivatives, NCM is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere to prevent hydrolysis of the maleimide ring.[3]

The Reactive Landscape of this compound

The reactivity of this compound is dominated by the electrophilic nature of the carbon-carbon double bond within the maleimide ring. This makes it a prime candidate for a variety of addition and cycloaddition reactions.

Michael Addition: A Gateway to Functionalization

The cornerstone of this compound's reactivity lies in its role as a Michael acceptor. The electron-withdrawing nature of the two adjacent carbonyl groups polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack.[4][5] This conjugate addition, known as the Michael reaction, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4]

A wide range of nucleophiles, or "Michael donors," can participate in this reaction, including:

-

Thiols: The reaction of maleimides with thiols (e.g., from cysteine residues in proteins) is a particularly rapid and selective process, forming a stable thioether linkage.[6][7] This reaction is a cornerstone of bioconjugation chemistry.[6]

-

Amines: Primary and secondary amines can also act as Michael donors, although the reaction is generally slower than with thiols and can be pH-dependent.[8]

-

Enolates: Stabilized carbanions, such as those derived from β-ketoesters and malonates, readily add to the maleimide double bond.[4]

The general mechanism for the Michael addition to this compound is depicted below:

Caption: General workflow of a Michael addition reaction with NCM.

Cycloaddition Reactions: Building Ring Systems

The double bond of this compound can also participate in cycloaddition reactions, providing a route to more complex cyclic structures.[2] These reactions involve the concerted or stepwise formation of a new ring from two or more unsaturated molecules.[9]

-

[4+2] Cycloaddition (Diels-Alder Reaction): this compound can act as a dienophile in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings.[9] The electron-deficient nature of the maleimide double bond makes it a good dienophile for reactions with electron-rich dienes.

-

[2+2] Photocycloaddition: In the presence of ultraviolet light, N-alkyl maleimides can undergo [2+2] cycloaddition with alkenes to form cyclobutane derivatives.[10] While this has been demonstrated for N-alkyl maleimides, the potential for this compound to undergo similar reactions is an area for further investigation.

-

1,3-Dipolar Cycloaddition: The maleimide double bond can also react with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings.[11]

Caption: Cycloaddition pathways involving this compound.

Applications in Drug Development and Bioconjugation

The unique reactivity of this compound and related maleimides makes them valuable tools in the field of drug development and bioconjugation.

Covalent Inhibitors

Covalent inhibitors are small molecules that form a stable, covalent bond with their target protein, often leading to irreversible inhibition.[12] The maleimide moiety is a well-established "warhead" for targeted covalent inhibitors, reacting with nucleophilic amino acid residues, most commonly cysteine, within the protein's active site.[13][14] This approach can offer advantages in terms of potency and duration of action compared to non-covalent inhibitors.[15] this compound, with its reactive maleimide core, serves as a valuable scaffold for the design of such inhibitors.

Bioconjugation

The highly selective and efficient reaction of maleimides with thiols at physiological pH makes them ideal reagents for bioconjugation.[6][16] This chemistry is widely used to link biomolecules, such as antibodies, peptides, and nucleic acids, to other molecules, including fluorescent dyes, drugs, and solid supports. The resulting thioether bond is generally stable, ensuring the integrity of the conjugate.[6] While this compound itself may not be the most common bioconjugation reagent, its fundamental reactivity is representative of the broader class of maleimide-based crosslinkers.

Experimental Protocols

The following are generalized, step-by-step protocols for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Michael Addition of a Thiol to this compound

-

Dissolution: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, DMSO, or a buffered aqueous solution at pH 6.5-7.5).

-

Nucleophile Addition: Add the thiol-containing compound to the solution of this compound. A slight molar excess of the thiol may be used to ensure complete consumption of the maleimide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.

-

Work-up and Purification: Once the reaction is complete, quench the reaction if necessary. The product can be isolated by standard techniques such as extraction, precipitation, or chromatography.

General Protocol for a Diels-Alder Reaction with this compound

-

Reactant Combination: In a suitable reaction vessel, combine this compound and the diene in an appropriate solvent (e.g., toluene, xylene, or dichloromethane).

-

Thermal Conditions: Heat the reaction mixture to the desired temperature. The optimal temperature will depend on the reactivity of the diene and may range from room temperature to reflux.

-

Reaction Monitoring: Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17][18]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[17][18]

-

Handling: Avoid contact with skin, eyes, and clothing.[17] In case of contact, rinse the affected area thoroughly with water.[18]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.[2][3]

Conclusion

This compound is a valuable and reactive building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, centered around the electrophilic maleimide ring, allows for predictable and efficient functionalization through Michael additions and cycloaddition reactions. For researchers and drug development professionals, a solid understanding of the chemical properties and reactivity of this compound opens up a wide range of possibilities for the synthesis of novel compounds with potential therapeutic applications.

References

- MySkinRecipes. This compound.

- Fisher Scientific. (2009).

- Fisher Scientific. (2008).

- Sigma-Aldrich. (2025).

- Thermo Fisher Scientific. This compound, tech. 90% 50 g.

- PubMed. Chemical reactivity and antimicrobial activity of N-substituted maleimides.

- TargetMol. Covalent Inhibitor Library.

- Wikipedia. Cycloaddition.

- Wikipedia. Michael addition reaction.

- National Institutes of Health. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides.

- Organic Chemistry Portal. Michael Addition.

- Bachem. (2022). The Thiol-Maleimide Reaction: A Guide.

- Vector Labs. Maleimide Reaction Chemistry.

- PubMed. (2018). Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ.

- YouTube. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition.

- The [3+2]Cycloaddition Reaction.

- CAS. (2023).

Sources

- 1. This compound, tech. 90% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound [myskinrecipes.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. bachem.com [bachem.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 12. Covalent Inhibitor Library | TargetMol [targetmol.com]

- 13. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 16. nbinno.com [nbinno.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the N-Carbamoylmaleimide Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Carbamoylmaleimide (NCM) is a reactive molecule of significant interest in biochemistry and drug development, primarily due to its specific and efficient reaction with thiol groups. This guide provides a comprehensive technical overview of the core mechanism of action between NCM and thiols, predominantly found in cysteine residues of proteins. We will explore the underlying principles of the Michael addition reaction, delve into the critical parameters that govern its kinetics and specificity, and discuss potential side reactions and the stability of the resulting adduct. Furthermore, this guide furnishes detailed, field-proven experimental protocols for monitoring the reaction and characterizing its products, underpinned by the causality behind methodological choices. This document is intended to serve as an authoritative resource for scientists leveraging NCM chemistry in bioconjugation, covalent inhibitor design, and the study of protein carbamylation.

Introduction: The Significance of the NCM-Thiol Interaction

Maleimides are a class of organic compounds that have become indispensable tools in chemical biology and pharmaceutical sciences. Their utility stems from their highly selective and rapid reaction with sulfhydryl (thiol) groups under mild, physiological conditions.[1] this compound (NCM) is a specific maleimide derivative of particular importance. It is endogenously formed from the reaction of maleimide with isocyanic acid, which is in equilibrium with urea. Elevated levels of NCM and its derivatives are associated with uremia, where protein carbamylation is a significant post-translational modification linked to the pathophysiology of chronic kidney disease.[2][3][4]

Understanding the precise mechanism of how NCM interacts with thiols is crucial for two primary reasons:

-

Bioconjugation and Drug Development: The maleimide moiety is widely used to covalently link drugs, probes (like fluorescent dyes), or polymers (like PEG) to proteins and peptides, typically at cysteine residues.[1] Designing effective antibody-drug conjugates (ADCs) or targeted covalent inhibitors relies on a deep understanding of this conjugation chemistry.

-

Biomarker Research: The reaction product of NCM with protein thiols can serve as a biomarker for protein carbamylation, a key indicator of uremic toxicity and other inflammatory diseases.[2][3][5]

This guide will dissect the chemical principles of this reaction, providing the foundational knowledge required for its successful application and study.

The Core Mechanism: A Thiol-Michael Addition Reaction

The reaction between this compound and a thiol-containing compound (represented as R-SH, e.g., cysteine) is a classic example of a Michael addition (or 1,4-conjugate addition).[1] This reaction is highly efficient and chemoselective for thiols within a specific pH range.[6]

The key steps are as follows:

-

Thiol Deprotonation: The reaction is initiated by the deprotonation of the thiol group (R-SH) to form the much more nucleophilic thiolate anion (R-S⁻). This equilibrium is highly pH-dependent.[7]

-

Nucleophilic Attack: The thiolate anion attacks one of the electrophilic carbon atoms of the activated double bond within the maleimide ring.[1]

-

Protonation and Adduct Formation: The resulting carbanion intermediate is rapidly protonated by a solvent molecule (like water), leading to the formation of a stable thioether bond. The final product is a thiosuccinimide adduct.[6]

The overall reaction is prized for its speed and specificity, often considered a "click chemistry" reaction due to its efficiency under benign conditions.[6]

Caption: NCM-Thiol Michael Addition Mechanism

Reaction Kinetics and Controlling Parameters

The efficiency and specificity of the NCM-thiol reaction are not absolute and are governed by several critical parameters. Understanding these factors is essential for optimizing conjugation protocols and interpreting experimental results.

The Decisive Role of pH

pH is the most critical factor influencing the reaction. The optimal pH range for a selective and efficient maleimide-thiol conjugation is 6.5 to 7.5 .[7][8]

-

Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) is significantly reduced because the equilibrium favors the protonated thiol (R-SH). This leads to a dramatically slower reaction rate.[7] The pKa of a typical cysteine thiol is around 8.5, meaning at lower pH, very little of the highly nucleophilic thiolate is present.

-

Above pH 7.5: The reaction loses its chemoselectivity. At higher pH, primary amines (such as the ε-amino group of lysine residues) become deprotonated and increasingly nucleophilic, leading to competitive side reactions with the maleimide.[6][7] Furthermore, the maleimide ring itself becomes more susceptible to hydrolysis at alkaline pH, which inactivates the reagent.[8]

At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the optimal window for specificity.[6][7]

Influence of Solvent and Temperature

The reaction proceeds well in polar solvents like water, DMSO, and DMF without needing a catalyst.[6] These solvents help stabilize the charged thiolate species, which is the active nucleophile. For storage, maleimide reagents are best kept in a dry, aprotic solvent like DMSO or DMF to prevent premature hydrolysis.[6][8] As with most chemical reactions, increasing the temperature will increase the reaction rate, though most bioconjugation reactions are performed at room temperature to maintain protein stability.

Quantitative Reaction Parameters

The reaction between maleimides and small-molecule thiols like cysteine is typically very fast, often reaching completion in minutes.[9]

| Parameter | Optimal Value/Range | Rationale & Key Considerations | Source(s) |

| pH for Selective Thiol Reaction | 6.5 - 7.5 | Balances sufficient thiolate concentration for reactivity while minimizing side reactions with amines and maleimide hydrolysis. | [6],[8],[7] |

| Reaction Temperature | 4°C to 25°C (Room Temp) | Standard range to ensure protein stability. Lower temperatures will slow the reaction rate. | [9] |

| Molar Excess of Maleimide | 10:1 to 20:1 (Maleimide:Protein) | A common starting point to drive the reaction to completion. Must be optimized for each specific protein to avoid off-target modification. | [8] |

| Recommended Solvents | Aqueous Buffers (e.g., HEPES, PBS), DMSO, DMF | Polar solvents facilitate the formation of the reactive thiolate ion. Organic solvents are used for storage to prevent hydrolysis. | [6],[8] |

Stability of the Adduct and Potential Side Reactions

While the thiosuccinimide adduct is generally considered stable, it is not impervious to degradation, which can have significant implications for applications like ADCs.

Hydrolysis

The maleimide ring itself can undergo hydrolysis, opening the ring to form an unreactive maleamic acid derivative.[8] This reaction is accelerated at neutral to high pH.[8] Crucially, if hydrolysis occurs before the thiol addition, the maleimide is inactivated. However, if the thiosuccinimide adduct is formed first, subsequent hydrolysis of the ring can occur, which can actually increase the stability of the conjugate by preventing the reverse reaction.[6][10]

Retro-Michael Reaction

The Michael addition is a reversible reaction. The thiosuccinimide adduct can undergo a retro-Michael reaction , particularly in the presence of other nucleophiles like glutathione (GSH) in a cellular environment.[11][12] This can lead to the transfer of the conjugated payload from its target protein to other thiols, which is a major concern for the stability of ADCs in vivo.[12]

Thiazine Rearrangement

When conjugation occurs at an N-terminal cysteine residue, the newly formed thiosuccinimide can undergo an intramolecular rearrangement. The free N-terminal amine attacks a carbonyl group on the succinimide ring, leading to the formation of a stable six-membered thiazine ring.[1][13] This rearrangement is more prominent at or above physiological pH.[13] While this creates a stable linkage, it alters the chemical structure of the adduct, which can be an unexpected outcome.

Caption: Reaction Pathways of NCM with Thiols

Experimental Protocols: A Self-Validating Workflow

A robust experimental plan involves not only performing the reaction but also validating its progress and confirming the identity of the final product. This workflow ensures trustworthiness in the results.

Caption: Experimental Workflow

Protocol: Monitoring Reaction Kinetics by UV-Vis Spectroscopy

-

Principle (The "Why"): This protocol provides a real-time, quantitative measure of the reaction. The maleimide group has a characteristic UV absorbance maximum around 300-302 nm.[14][15] As the thiol reacts with the double bond, this conjugation is lost, leading to a decrease in absorbance at this wavelength.[16] By monitoring this decrease over time, we can directly calculate the reaction rate. This serves as a self-validating system for reaction completion.

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffered solution at the desired pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2). Causality: A well-buffered system is critical to prevent pH drifts that would alter reaction kinetics.

-

Prepare a stock solution of the NCM reagent in a dry organic solvent (e.g., 10 mM in DMSO).[8]

-

Prepare a solution of the thiol-containing protein of known concentration in the reaction buffer.

-

-

Instrument Setup:

-

Set a UV-Vis spectrophotometer to read absorbance at 302 nm.

-

Blank the instrument using the reaction buffer.

-

-

Data Acquisition:

-

Add the protein solution to a cuvette.

-

Initiate the reaction by adding a small volume of the NCM stock solution (e.g., a 10-fold molar excess). Mix quickly and thoroughly.

-

Immediately begin recording the absorbance at 302 nm at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 30 minutes) or until the absorbance value stabilizes.

-

-

Data Analysis:

-

Plot Absorbance (302 nm) vs. Time. The point at which the curve plateaus indicates the reaction has reached completion.

-

The rate of reaction can be determined from the slope of the initial phase of the curve.

-

-

Protocol: Characterization of the NCM-Thiol Adduct by Mass Spectrometry

-

Principle (The "Why"): While UV-Vis confirms the consumption of the maleimide, it does not confirm the identity of the product. Mass spectrometry (MS) provides definitive proof of the covalent adduct formation by measuring the precise molecular weight of the modified protein or its constituent peptides.[17][18] This step is crucial for validating that the desired modification has occurred and for identifying any potential side-products.

-

Step-by-Step Methodology:

-

Reaction and Quenching:

-

Perform the conjugation reaction as described above.

-

Once the reaction is deemed complete (by UV-Vis or a set time), it can be quenched by adding a small-molecule thiol (like excess cysteine or β-mercaptoethanol) to consume any remaining NCM.

-

-

Sample Preparation (Bottom-Up Proteomics):

-

Remove excess reagents via buffer exchange or dialysis.

-

Denature the protein (e.g., with urea), reduce existing disulfide bonds (e.g., with DTT), and alkylate non-conjugated cysteines (e.g., with iodoacetamide). Causality: This standard proteomics workflow ensures that the only modified cysteine is the one that reacted with NCM and prepares the protein for enzymatic digestion.

-

Digest the protein into smaller peptides using an enzyme like trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19]

-

-

Data Interpretation:

-

Search the MS/MS data against the protein's sequence using specialized software.

-

Specifically look for peptides containing cysteine with a mass modification corresponding to the addition of the NCM molecule. The software will identify the specific peptide and confirm the site of modification.

-

-

Conclusion

The reaction of this compound with thiols is a powerful and versatile tool in the scientist's arsenal. Its efficacy is rooted in the principles of Michael addition chemistry, offering rapid and highly selective conjugation under physiological conditions. However, its application requires a nuanced understanding of the factors that govern its behavior. By carefully controlling pH, being mindful of adduct stability, and employing a robust, self-validating experimental workflow that combines kinetic monitoring with mass spectrometric characterization, researchers can harness the full potential of this important chemical reaction. This guide provides the foundational knowledge and practical protocols to achieve reliable and reproducible results in drug development, bioconjugation, and biomarker discovery.

References

-

Baldwin, A. D., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. Journal of Peptide Science, 27(1), e3323. [Link]

-

Martins, C., et al. (2018). Insights into maleimide-thiol conjugation chemistry. DSpace@UCL. [Link]

-

Jones, M. W., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(42), 11547-11553. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

UCL Discovery. (2021). Development and Photophysical Investigations of Maleimide Chromophores for Applications in Photoactive Bioconjugates. [Link]

-

ResearchGate. (2025). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. [Link]

-

Research Communities. (2019). Force-induced ring-open hydrolysis strengthens the maleimide-thiol adducts for stable protein-polymer conjugates. [Link]

-

Jaisson, S., & Gillery, P. (2018). Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers. Advances in clinical chemistry, 84, 1-33. [Link]

-

Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate chemistry, 22(10), 1946-1953. [Link]

-

Streb, J., et al. (2019). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Angewandte Chemie International Edition, 58(4), 1214-1218. [Link]

-

Frontiers Media. (2025). Protein carbamylation and proteomics: from artifacts to elucidation of biological functions. [Link]

-

Poole, L. B., & Nelson, K. J. (2018). Mechanisms of Alkyl and Aryl Thiol Addition to N-Methylmaleimide. The Journal of organic chemistry, 83(21), 13434-13444. [Link]

-

National Institutes of Health. Fast Cysteine Bioconjugation Chemistry. [Link]

-

National Institutes of Health. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. [Link]

-

Kalim, S., & Karumanchi, S. A. (2014). Urea and protein carbamylation in ESRD: Surrogate markers or partners in crime?. Kidney international, 86(3), 464-466. [Link]

-

McDonagh, B., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Rapid communications in mass spectrometry, 26(20), 2415-2424. [Link]

-

PubMed. Role of Carbamylated Biomolecules in Human Diseases. [Link]

-

Gorin, G., et al. (1966). Kinetics of the reaction of N-ethylmaleimide with cysteine and some congeners. Archives of biochemistry and biophysics, 115(3), 593-597. [Link]

-

Yuan, Q., et al. (2006). Mass spectrometric characterization of protein modification by the products of non-enzymatic oxidation of linoleic acid. Chemical research in toxicology, 19(6), 830-838. [Link]

-

ResearchGate. (2017). Limiting the Hydrolysis and Oxidation of Maleimide-Peptide Adducts Improves Detection of Protein Thiol Oxidation. [Link]

-

ResearchGate. (2016). Identification of protein adduction using mass spectrometry: Protein adducts as biomarkers and predictors of toxicity mechanisms. [Link]

-

RSC Publishing. (2015). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. [Link]

-

ResearchGate. Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of... [Link]

-

Lin, F. Y., et al. (2012). Characterization of protein adducts formed by toxic alkaloids by nano-scale liquid chromatography with mass spectrometry. Journal of mass spectrometry, 47(11), 1435-1444. [Link]

-

MDPI. (2020). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. [Link]

-

Acosta-Martin, A. E., & Appel, R. D. (2019). Detection of Unknown Chemical Adduct Modifications on Proteins: From Wet to Dry Laboratory. Methods in molecular biology (Clifton, N.J.), 1959, 105-121. [Link]

-

Eyer, P., et al. (1995). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental health perspectives, 103 Suppl 5, 27-31. [Link]

Sources

- 1. bachem.com [bachem.com]

- 2. Proteomics Analysis of Carbamylation - Creative Proteomics [creative-proteomics.com]

- 3. Protein Carbamylation: Chemistry, Pathophysiological Involvement, and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urea and protein carbamylation in ESRD: Surrogate markers or partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 6. vectorlabs.com [vectorlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. communities.springernature.com [communities.springernature.com]

- 11. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dspace.library.uu.nl [dspace.library.uu.nl]

- 15. Maleimide Assays | AAT Bioquest [aatbio.com]

- 16. rsc.org [rsc.org]

- 17. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Introduction: The Role of N-Carbamoylmaleimide in Bioconjugation

An In-Depth Technical Guide to the Stability and Storage of N-Carbamoylmaleimide

This compound (NCM) is a thiol-reactive chemical crosslinker used extensively in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its maleimide moiety provides a highly selective reaction target for sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The N-carbamoyl group modifies the electronic properties of the maleimide ring, influencing its reactivity and stability. Understanding the chemical stability and optimal storage conditions of NCM is not merely a matter of laboratory housekeeping; it is fundamental to ensuring the reproducibility, efficacy, and safety of the resulting conjugates. This guide provides a comprehensive overview of the factors governing NCM stability, protocols for its handling and assessment, and field-proven insights to maximize its utility in research and development.

Part 1: The Chemical Stability of this compound

The utility of any maleimide-based reagent is dictated by the integrity of the maleimide ring. The primary degradation pathway for N-substituted maleimides, including NCM, in aqueous environments is hydrolysis.[1][2] This process involves the opening of the five-membered ring to form the corresponding N-substituted maleamic acid, a species that is no longer reactive toward thiol groups.

The Mechanism of Hydrolysis

The hydrolysis of the maleimide ring is a pH-dependent process, catalyzed by hydroxide ions in neutral to alkaline conditions.[2] The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the maleimide ring. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond within the ring and yielding the maleamic acid product.

The rate of this hydrolysis is significantly influenced by the nature of the substituent on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack and thus accelerating the rate of hydrolysis.[3][4][5] The carbamoyl group (-CONH₂) in NCM is electron-withdrawing, which suggests that NCM is more prone to hydrolysis compared to N-alkylmaleimides under similar conditions.[2][3]

Caption: Hydrolysis pathway of this compound.

Factors Influencing Stability

The stability of solid NCM and its solutions is governed by several environmental factors. Adherence to proper handling protocols is critical to prevent premature degradation and ensure the validity of experimental outcomes.

| Factor | Impact on Stability | Rationale & Causality |

| Moisture/Humidity | High Impact | NCM is moisture-sensitive. Water is a direct reactant in the hydrolysis pathway. Exposure of solid NCM to atmospheric humidity can lead to clumping and gradual degradation, reducing its purity over time. |

| pH (in solution) | High Impact | The rate of maleimide ring hydrolysis is highly pH-dependent. Stability is greatest at acidic pH (pH < 6.5). The rate increases significantly at neutral and, more dramatically, at alkaline pH (pH > 7.5) due to the increased concentration of hydroxide ions.[2][4] |

| Temperature | Medium Impact | Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[2] For solid NCM, elevated temperatures can also promote other decomposition pathways. Long-term storage should be at low temperatures. |

| Light | Low to Medium Impact | While hydrolysis is the primary concern, some complex organic molecules can be susceptible to photobleaching or photo-induced degradation.[6][7] Protecting NCM from light is a standard precaution for ensuring the long-term integrity of reactive reagents. |

Part 2: Recommended Storage and Handling Protocols

Proper storage and handling are essential to preserve the chemical integrity of this compound. The following protocols are based on established best practices for reactive chemical reagents.[6][7]

Long-Term Storage of Solid this compound

For optimal long-term stability, solid this compound should be stored under conditions that minimize exposure to moisture, heat, and light.

-

Temperature: Store at -20°C. This low temperature significantly slows the rate of any potential degradation reactions.

-

Atmosphere: Store under an inert gas atmosphere (e.g., argon or nitrogen). This displaces atmospheric moisture and oxygen, providing an extra layer of protection.

-

Container: Use a tightly sealed, opaque vial. Amber glass vials are ideal. Ensure the container cap provides an excellent seal to prevent moisture ingress.[6]

-

Location: Store in a desiccator, even when inside a freezer. This provides a dry environment, which is critical when the container is removed from the freezer and equilibrating to room temperature, as it prevents condensation on the container's exterior and interior.

Preparation and Storage of Stock Solutions

Due to the susceptibility of the maleimide group to hydrolysis, it is strongly recommended to prepare NCM solutions fresh for each experiment. If a stock solution must be prepared and stored, extreme care must be taken.

Protocol: Preparation of NCM Stock Solution

-

Reagent Equilibration: Remove the NCM vial from the -20°C freezer and place it in a desiccator. Allow it to warm completely to room temperature before opening (this typically takes 30-60 minutes). This step is critical to prevent atmospheric moisture from condensing onto the cold solid reagent upon opening the vial.

-

Solvent Selection: Choose a dry, amine-free, anhydrous organic solvent. Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are common choices. Ensure the solvent is from a freshly opened bottle or has been properly stored over molecular sieves to maintain its anhydrous state.

-

Dissolution: Under a chemical fume hood, weigh the required amount of NCM and promptly dissolve it in the chosen anhydrous solvent to the desired concentration (e.g., 10 mM).

-

Short-Term Storage: If the stock solution is not for immediate use, it must be protected from moisture. Aliquot the solution into single-use volumes in vials with tight-fitting caps containing septa.[6][7] Store these aliquots at -20°C or -80°C, protected from light. The use of single-use aliquots prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles and moisture introduction.[6]

Note: Never store NCM in aqueous buffers.[8] Buffers containing primary amines (like Tris or glycine) must be avoided as they will react with the maleimide.

Part 3: Assessing the Stability and Purity of this compound

Verifying the purity of NCM before use in a critical experiment, such as an ADC conjugation, is a self-validating step that ensures predictable and reproducible results. Reverse-phase high-performance liquid chromatography (RP-HPLC) is an effective analytical method for this purpose.

Caption: Recommended workflow for NCM reagent management.

Protocol: Purity Assessment by RP-HPLC

This protocol provides a general framework. Specific parameters like column type, gradient, and flow rate should be optimized for the available instrumentation.

-

System Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Detector: UV detector set to an appropriate wavelength for the maleimide chromophore (e.g., 220 nm and/or 302 nm).

-

-

Sample Preparation:

-

Prepare a fresh solution of NCM in the chosen anhydrous solvent (e.g., DMSO) at a concentration of approximately 1 mg/mL.

-

Dilute this stock solution with Mobile Phase A to a final concentration suitable for injection (e.g., 50 µg/mL).

-

-

Chromatographic Run:

-

Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the prepared sample (e.g., 10 µL).

-

Run a linear gradient to a high percentage of Mobile Phase B (e.g., 5-95% B over 20 minutes).

-

Monitor the elution profile.

-

-

Data Analysis:

-

The intact this compound will elute as a sharp, primary peak.

-

The hydrolyzed maleamic acid product is more polar and will typically elute earlier than the parent compound.

-

Integrate the peak areas. The purity can be calculated as: (Area of NCM Peak / Total Area of All Peaks) * 100%.

-

For critical applications, a purity of >95% is recommended. If significant earlier-eluting peaks are observed, it is a strong indication of hydrolysis, and the reagent should be discarded.

-

Conclusion

This compound is a valuable reagent whose performance is inextricably linked to its chemical stability. The primary vulnerability of NCM is the hydrolysis of its maleimide ring, a reaction accelerated by moisture, alkaline pH, and elevated temperatures. By implementing stringent storage and handling protocols—specifically, storing the solid reagent at -20°C under dry, inert conditions and preparing solutions fresh in anhydrous, amine-free solvents—researchers can safeguard its integrity. Routine purity assessment via RP-HPLC provides a robust quality control measure, ensuring that bioconjugation experiments are both reproducible and reliable. Adherence to these principles is essential for professionals in drug development and chemical biology to harness the full potential of this important crosslinking agent.

References

- Machida, M., Machida, M. I., & Kanaoka, Y. (n.d.). Hydrolysis of N-Substituted Maleimides: Stability of Fluorescence Thiol Reagents in Aqueous Media. J-Stage.

- Al-Dulayymi, J. R., et al. (2021). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society.

- Gregory, J. D. (1983). Hydrolysis of some N-alkylmaleimides. Journal of the Chemical Society, Perkin Transactions 2.

- Mosaa, Z. A. (2021). Thermal Stability of Novel Maleimide Polymers Based on Dapsone.

- Morais, M., et al. (2020). Minireview: Self-hydrolysing maleimides. UCL Discovery.

- Lu, D., et al. (2020).

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide. Sigma-Aldrich.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET for Maleimide. Thermo Fisher Scientific.

- StressMarq Biosciences Inc. (2025). Proper Reagent Storage and Handling. StressMarq Biosciences Inc..

- Lyon, R. P., et al. (2014).

- Christie, R. J., et al. (2013). Long-Term Stabilization of Maleimide–Thiol Conjugates.

- Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Bio-Techne.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET for a generic solid reagent. Sigma-Aldrich.

- Rietveld, L. (2015). Proper Reagent Storage and Handling. StressMarq Biosciences Inc..

- Sadilkova, L., et al. (2016). Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays. The AAPS Journal.

Sources

- 1. Hydrolysis of N-Substituted Maleimides : Stability of Fluorescence Thiol Reagents in Aqueous Media [jstage.jst.go.jp]

- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]

- 7. stressmarq.cn.com [stressmarq.cn.com]

- 8. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N-Carbamoylmaleimide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solubility Landscape of a Versatile Reagent

N-Carbamoylmaleimide stands as a pivotal reagent in the realms of bioconjugation, medicinal chemistry, and polymer science. Its unique chemical architecture, featuring a reactive maleimide ring and a carbamoyl group, offers a versatile platform for the synthesis of innovative therapeutics and advanced materials. However, the full potential of this compound can only be harnessed with a thorough understanding of its solubility characteristics. The ability to effectively dissolve and control the stability of this compound is a critical first step in any successful application, from designing robust synthetic routes to formulating effective drug delivery systems.[1]

This in-depth technical guide moves beyond a simple compilation of data. It is designed to provide you, the researcher, with a comprehensive understanding of the principles governing the solubility of this compound. We will delve into the theoretical underpinnings of solubility, offer predictive insights into its behavior in a range of common solvents, and provide detailed, field-proven experimental protocols for you to determine its solubility in your specific systems. This guide is structured to empower you with the knowledge to not only use this compound effectively but also to troubleshoot and optimize your experimental conditions with confidence.

The Molecular Persona of this compound: A Prelude to its Solubility Behavior

To comprehend the solubility of this compound, we must first appreciate its molecular structure and inherent chemical properties.

Chemical Structure:

-

IUPAC Name: 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxamide[2]

-

Molecular Formula: C₅H₄N₂O₃[2]

-

Molecular Weight: 140.10 g/mol [3]

-

Appearance: White to cream crystals or powder[2]

-

Melting Point: 157-160°C[3]

The this compound molecule possesses both polar and non-polar characteristics. The maleimide ring itself is relatively non-polar, while the two carbonyl groups and the carbamoyl group (-CONH₂) introduce significant polarity and the capacity for hydrogen bonding. This dual nature is the primary determinant of its solubility across a spectrum of solvents.

The Science of Solubility: "Like Dissolves Like" and Beyond

The age-old adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[4] This principle is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

The key intermolecular forces at play are:

-

Van der Waals forces (Dispersion forces): Present in all molecules, these are the primary forces in non-polar compounds.

-

Dipole-dipole interactions: Occur between polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

Predicting Solubility with Hansen Solubility Parameters (HSP)

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Energy from dispersion forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen bonding): Energy from hydrogen bonds.

Qualitative and Predictive Solubility Profile of this compound

Based on its molecular structure and the principles of solubility, we can predict the solubility of this compound in various classes of solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The carbamoyl and carbonyl groups can form strong hydrogen bonds with protic solvents. However, the maleimide ring may limit solubility in highly polar protic solvents like water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | These solvents have large dipole moments and can engage in strong dipole-dipole interactions with this compound. The absence of strong solvent-solvent hydrogen bonding (compared to protic solvents) facilitates dissolution. |

| Non-Polar | Hexane, Toluene | Low to Insoluble | The significant polarity of this compound makes it incompatible with non-polar solvents where only weak van der Waals forces are present. |

A Note on Temperature Effects: For most solid solutes, solubility increases with temperature.[6][7][8][9][10] This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid. Therefore, heating is expected to increase the solubility of this compound in most solvents.

Experimental Determination of Solubility: A Practical Guide

While theoretical predictions are valuable, empirical determination of solubility is essential for precise and reproducible research. The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[11][12][13][14]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of this compound solubility, followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining this compound solubility via the shake-flask method.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is achieved.

-

Dissolution: Add a known volume or mass of the solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker at a constant temperature. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand at the same constant temperature to let the undissolved solid settle. For finer particles, centrifugation is recommended.

-

Sampling: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration of this compound by comparing its peak area to a pre-established calibration curve.[15][16][17][18][19]

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Causality in Experimental Choices

-

Why excess solute? To ensure that the solution is truly saturated and in equilibrium with the solid phase, which is the definition of thermodynamic solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.[6][7][8][9][10]

-

Why filtration or centrifugation? To remove any undissolved solid particles that would otherwise lead to an overestimation of the solubility.

-

Why HPLC-UV? It is a highly sensitive and specific method for quantifying the concentration of the dissolved solute, ensuring accurate results.

Stability Considerations: A Critical Parameter in Application

The utility of this compound is not only dictated by its solubility but also by its stability in a given solvent.

Hydrolytic Stability

The maleimide ring is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions in aqueous solutions.[2] This ring-opening reaction forms a maleamic acid derivative, which will have different chemical properties and reactivity.

Diagram of this compound Hydrolysis:

Caption: Hydrolysis of the maleimide ring in this compound.

For applications requiring long-term stability in aqueous media, it is advisable to work at a slightly acidic pH (e.g., pH 6.5) and at lower temperatures to minimize hydrolysis.

Protic vs. Aprotic Solvents

-

Protic Solvents: Solvents like water and alcohols can act as nucleophiles and may slowly react with the maleimide ring, especially at elevated temperatures.[20][21][22][23][24]

-

Aprotic Solvents: In general, this compound will exhibit greater stability in polar aprotic solvents like DMSO, DMF, and acetonitrile, as these solvents are less likely to participate in chemical reactions with the solute.

Conclusion: A Practical Framework for Success

The solubility of this compound is a multifaceted property governed by the interplay of its molecular structure and the nature of the solvent. While it exhibits favorable solubility in a range of polar aprotic solvents, its use in protic and particularly aqueous systems requires careful consideration of stability. This guide provides a robust framework for both predicting and experimentally determining the solubility of this compound. By understanding the underlying principles and employing the detailed protocols within, researchers can confidently and effectively utilize this versatile compound in their pursuit of scientific innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Maleimide Derivatives in Bioconjugation and Drug Delivery Systems. [Link]

-

Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

This compound. MySkinRecipes. [Link]

-

A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Intramolecular Catalysis of the Hydrolysis of N-Dimethylaminomaleamic Acid. PubMed. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]

-

Instrumental Analysis | Solubility of Things. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. PubMed. [Link]

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

How to measure solubility for drugs in oils/emulsions?. ResearchGate. [Link]

-

FE 315 Instrumental Analysis HPLC. [Link]

-

Hansen Solubility Parameters. [Link]

-

Polymer Chemistry. RSC Publishing. [Link]

-

HSP Basics | Practical Solubility Science. Prof Steven Abbott. [Link]

-

How does temperature increase the solubility of a molecule?. Quora. [Link]

-

Consideration of Hansen Solubility Parameters. Part 3. [Link]

-

Hansen Solubility Parameters 2000.pdf. Kinam Park. [Link]

-

Effect of Temperature and Solvent on Solubility. IU Pressbooks. [Link]

-

Effect of Temperature on Solubility // HSC Chemistry. YouTube. [Link]

-

Acetonitrile with Hexane. IUPAC-NIST Solubilities Database. [Link]

-

Solubilities of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide in Pyridine, Acetone, Tetrahydrofuran, Ethanol, Trichloromethane, and Acetonitrile at Temperature between (285.00 and 350.15) K. ResearchGate. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

Nucleophilicity (Protic vs. Aprotic solvents). Reddit. [Link]

-

Impact of Temperature on the Solubility of Ionic Compounds in Water in Cameroon. [Link]

-

Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

-

Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

-

Why is there no effect on solubility with an increase in temperature?. Quora. [Link]

-

Nucleophilicity in aprotic vs protic solvents?. Reddit. [Link]

-

Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. National Institutes of Health. [Link]

-

Solvation of tetraalkylammonium chlorides in acetonitrile-water mixtures: mass spectrometry and molecular dynamics simulations. PubMed. [Link]

-